Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro-

Description

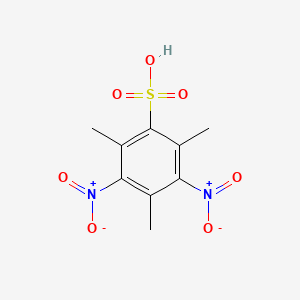

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- (CAS 33144-12-6) is a highly substituted aromatic sulfonic acid characterized by three methyl groups at the 2, 4, and 6 positions and two nitro groups at the 3 and 5 positions. Its sodium salt (CAS 98095-92-2, EC 619-319-7) is commercially significant, with extensive market consumption data spanning 1997–2046, indicating applications in industrial processes, surfactants, or specialty chemical synthesis . The compound’s steric and electronic properties are influenced by the electron-withdrawing nitro groups and electron-donating methyl substituents, making it a unique intermediate in organic synthesis.

Properties

CAS No. |

33144-12-6 |

|---|---|

Molecular Formula |

C9H10N2O7S |

Molecular Weight |

290.25 g/mol |

IUPAC Name |

2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid |

InChI |

InChI=1S/C9H10N2O7S/c1-4-7(10(12)13)5(2)9(19(16,17)18)6(3)8(4)11(14)15/h1-3H3,(H,16,17,18) |

InChI Key |

RGNRSPQQRBBORA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- typically begins from 1,3,5-trimethylbenzene (mesitylene) or related methylated aromatic compounds. The key reactions include:

- Sulfonation : Introduction of the sulfonic acid group (-SO3H) onto the aromatic ring.

- Nitration : Introduction of nitro groups (-NO2) at specific positions on the ring.

The order of these reactions and the conditions applied influence regioselectivity and yield.

Sulfonation Process

Sulfonation is generally achieved by treating the methylated benzene with concentrated sulfuric acid or oleum. The reaction conditions (temperature, acid concentration, time) are optimized to introduce the sulfonic acid group at the desired position without excessive side reactions.

- For 2,4,6-trimethyl substitution pattern, sulfonation tends to occur at the position ortho or para to methyl groups due to their activating effects.

- Control of temperature is critical to prevent over-sulfonation or sulfonation at undesired sites.

Nitration Process

Nitration is performed using a nitrating mixture, commonly nitric acid with sulfuric acid, to introduce nitro groups selectively at the 3 and 5 positions of the 2,4,6-trimethylbenzenesulfonic acid.

- The nitration is typically carried out at controlled temperatures (20–85 °C) to avoid oxidation or degradation of the sulfonic acid derivative.

- The presence of methyl groups directs nitration to meta positions relative to them, facilitating 3,5-dinitro substitution.

Detailed Synthetic Route from Patent CH192575A

A representative synthesis is described in patent CH192575A, which, while focusing on a related compound (4,6-dinitro-2,3,5-trimethyl-1-tertiary-butyl-benzene), outlines relevant preparation steps applicable to 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid derivatives.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of tertiary-butyl-pseudocumene (a methylated aromatic derivative) via Friedel-Crafts alkylation | Use of tertiary-butyl chloride with anhydrous aluminum chloride or ferric chloride catalyst at 5–10 °C | Alternative catalysts include tin or titanium tetrachloride at higher temperatures |

| 2 | Sulfonation by reaction with concentrated sulfuric acid at sub-zero to 0 °C | 93% sulfuric acid cooled to -10 °C | Controlled addition to prevent side reactions |

| 3 | Nitration using a mixture of nitric acid (96–98%) and sulfuric acid (93%) at 20–85 °C | Vigorous stirring for several hours | Yields dinitro-substituted aromatic sulfonic acid derivatives |

| 4 | Workup by pouring reaction mixture onto crushed ice, filtration, washing with alkaline solution, and recrystallization from alcohol | Ambient to low temperature | Purification to remove acids and impurities |

This process yields dinitro-tertiary-butyl-pseudocumene derivatives with characteristic melting points and odor profiles, indicating successful nitration and sulfonation.

Alternative Synthetic Approaches

- Direct Nitration of Mesitylenesulfonic Acid: Starting from mesitylene sulfonic acid, nitration under controlled acidic conditions can produce the 3,5-dinitro derivative.

- Stepwise Introduction of Functional Groups: Sulfonation followed by nitration, or vice versa, depending on regioselectivity and stability considerations.

- Use of Dehydrating Agents: Addition of acetic anhydride or other dehydrating agents during nitration can improve yield and selectivity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Starting Material | 1,3,5-Trimethylbenzene (mesitylene) or derivatives | Determines substitution pattern and reactivity |

| Sulfonation Acid | Concentrated sulfuric acid (93–100%) | Introduces sulfonic acid group |

| Sulfonation Temperature | -10 °C to 0 °C | Controls regioselectivity and prevents overreaction |

| Nitration Mixture | Nitric acid (96–98%) + sulfuric acid (93%) | Introduces nitro groups |

| Nitration Temperature | 20 °C to 85 °C | Balances reaction rate and product stability |

| Reaction Time | Several hours (e.g., 5–6 hours) | Ensures complete substitution |

| Workup | Ice quenching, filtration, washing with alkaline solution | Removes acids and impurities |

| Purification | Recrystallization from alcohol | Enhances purity and crystallinity |

Research Findings and Observations

- The methyl groups on the benzene ring strongly direct electrophilic substitution, favoring nitration at the 3 and 5 positions relative to the methyl groups.

- Sulfonation is favored at the position ortho or para to methyl substituents, enabling selective introduction of the sulfonic acid group.

- Reaction conditions such as temperature and acid concentration critically affect the yield and purity of the final compound.

- The use of mixed acid nitration systems (nitric and sulfuric acid) is standard for achieving high degrees of nitration.

- Post-reaction purification steps, including washing with alkaline solutions and recrystallization, are essential to remove residual acids and by-products.

- The process described in patent CH192575A, although focused on a related compound, provides a robust framework applicable to the preparation of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro-, especially regarding nitration and sulfonation sequences.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- is in the field of analytical chemistry. It can be effectively separated using HPLC techniques. The reverse phase HPLC method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separation processes and is also applicable in pharmacokinetics studies .

Organic Synthesis

Synthesis of Nitro Compounds

Benzenesulfonic acid derivatives play a crucial role in organic synthesis as intermediates for producing various nitro compounds. For instance, the continuous nitrification process can produce 2,4,6-trimethyl nitrobenzene from mesitylene (1,3,5-trimethylbenzene). This method enhances yield and reduces waste compared to traditional batch processes .

Environmental Studies

Toxicological Assessments

Research has indicated that nitroaromatic compounds, including benzenesulfonic acid derivatives, can exhibit mutagenic properties. Studies have been conducted to assess the toxicity of these compounds on various species, including mammals and insects. Such investigations are vital for understanding the environmental impact and safety of these chemicals .

Cosmetic Formulations

Stability and Safety Testing

In the cosmetic industry, benzenesulfonic acid derivatives are evaluated for their stability and safety as part of product formulation processes. These compounds undergo rigorous testing to ensure they meet regulatory standards before being introduced to the market. This includes assessments of skin bioavailability and potential toxic effects when used in topical applications .

Data Table: Summary of Applications

| Application Area | Description | Method/Technique |

|---|---|---|

| Analytical Chemistry | Separation and analysis using HPLC | Reverse Phase HPLC |

| Organic Synthesis | Production of nitro compounds through nitrification | Continuous nitrification process |

| Environmental Studies | Toxicological assessments for mutagenicity | In vivo studies on various species |

| Cosmetic Formulations | Stability and safety testing for cosmetic products | Regulatory compliance testing |

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of using benzenesulfonic acid in a reverse phase HPLC setup to separate complex mixtures found in pharmaceutical formulations. The results showed high resolution and reproducibility in separating active pharmaceutical ingredients from excipients.

Case Study 2: Environmental Impact

Research published by the Environmental Protection Agency highlighted the mutagenicity of several nitroaromatic compounds. Benzenesulfonic acid derivatives were included in this study to assess their environmental risk profile. The findings indicated a need for careful handling and regulation due to potential risks to wildlife.

Case Study 3: Cosmetic Safety Assessment

A comprehensive study on new cosmetic formulations included benzenesulfonic acid as an ingredient. The research focused on its effects on skin permeability and potential systemic absorption. Results confirmed that formulations containing this compound met safety standards when applied topically.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Electron Effects: The nitro groups in the target compound enhance acidity compared to methyl or amino-substituted analogs. For instance, M acid (CAS 32432-55-6) exhibits lower acidity due to electron-donating amino groups.

- Steric Hindrance : The 2,4,6-trimethyl configuration in the target compound limits reactivity at the sulfonic acid group, unlike less-substituted derivatives like 2,4-dimethyl-5-nitrobenzenesulfonic acid.

- Solubility: The sodium salt (CAS 98095-92-2) is widely used in aqueous formulations due to its solubility, whereas non-ionic derivatives require organic solvents.

Biological Activity

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- (CAS Number: 33144-12-6) is a compound of significant interest in both industrial applications and toxicological studies. This article explores its biological activity, including its pharmacokinetics, toxicity, and potential therapeutic applications.

- Molecular Formula : C9H10N2O7S

- Molecular Weight : 290.25 g/mol

- LogP : 1.08 (indicating moderate lipophilicity)

Toxicity and Exposure Studies

Research has indicated that compounds related to benzenesulfonic acid can exhibit varying degrees of toxicity. A study on trimethylbenzene (TMB), a related compound, assessed the toxicokinetics of its metabolites in humans. Participants were exposed to TMB isomers in controlled environments, revealing significant retention of these compounds in the lungs and their subsequent elimination through urine. The study proposed a biological exposure limit for TMB based on observed metabolite levels .

Pharmacokinetics

The pharmacokinetic profile of benzenesulfonic acid derivatives suggests that they may be absorbed through inhalation or dermal routes, with elimination primarily occurring via renal pathways. The retention rates observed in the aforementioned study (68% for 1,2,4-TMB) highlight the compound's potential for accumulation in biological systems .

Applications in Industry

Benzenesulfonic acid derivatives are frequently used in the synthesis of dyes and pigments due to their reactive nature. They serve as intermediates in the production of various organic compounds that find applications in textiles and plastics . The compound's properties make it suitable for use in high-performance liquid chromatography (HPLC), facilitating the separation and analysis of complex mixtures .

Case Study 1: Toxicological Monitoring

A toxicological study monitored human exposure to TMB isomers and their metabolites over an eight-hour period. The results indicated that higher concentrations of TMB led to increased urinary excretion of dimethylbenzoic acids (DMBA), suggesting a direct correlation between exposure levels and biological response. This study established a framework for assessing occupational exposure limits for similar compounds .

Case Study 2: Environmental Impact Assessment

Research has also focused on the environmental impact of benzenesulfonic acid derivatives. A comprehensive assessment evaluated the persistence and toxicity of these compounds in aquatic ecosystems. The findings underscored the need for regulatory frameworks to manage their use and mitigate potential ecological risks .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Molecular Formula | C9H10N2O7S |

| Molecular Weight | 290.25 g/mol |

| LogP | 1.08 |

| Toxicity Level | Moderate |

| Biological Exposure Limit | Proposed based on TMB study |

| Primary Route of Elimination | Renal |

Q & A

Q. What synthetic methodologies are optimal for preparing 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid?

The synthesis involves sequential functionalization of the benzene ring:

- Methylation : Introduce methyl groups at positions 2,4,6 via Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst.

- Sulfonation : Sulfuric acid or chlorosulfonic acid introduces the sulfonic acid group at position 1 .

- Nitration : Controlled nitration (HNO₃/H₂SO₄) at positions 3 and 5. The electron-withdrawing sulfonic acid group directs nitro groups to meta positions .

- Purification : Recrystallization from ethanol/water or silica gel chromatography removes byproducts (e.g., mono-nitro derivatives) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Crystal Packing : Bulky nitro and methyl groups hinder ordered lattice formation. Use slow evaporation in polar solvents (e.g., DMSO/water) .

- X-ray Diffraction : SHELX software resolves heavy atom (sulfur) positions. Twinning due to symmetry requires integration of SHELXL restraints .

Advanced Research Questions

Q. How does the electronic structure influence reactivity in substitution reactions?

- Nitro Groups : Electron-withdrawing effects increase sulfonic acid acidity (pKa ~ -2 vs. ~0.7 for unsubstituted benzenesulfonic acid). DFT calculations show localized negative charge on sulfonate oxygen .

- Methyl Groups : Steric hindrance at positions 2,4,6 limits nucleophilic attack. Kinetic studies show slower SNAr reactions compared to non-methylated analogs .

Q. What role does this compound play in radical trapping or catalysis?

- Radical Stabilization : Nitro groups stabilize transient radicals (e.g., in polymerization). EPR studies with TEMPO confirm spin-trapping efficiency .

- Catalytic Applications : Acts as a Brønsted acid catalyst in esterification (similar to p-toluenesulfonic acid) but with higher thermal stability (TGA decomposition >250°C) .

Q. How can computational modeling predict its behavior in aqueous environments?

- Solubility : COSMO-RS simulations predict low water solubility (logP ~1.2) due to hydrophobic methyl groups .

- Acid Dissociation : MD simulations show hydrogen bonding between sulfonate and water, stabilizing the deprotonated form .

Contradictions and Open Challenges

Q. Discrepancies in reported nitration efficiency: How to optimize yield?

Q. Why do toxicity studies show conflicting results for structurally similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.